molecular formula C3H2Na3O6P B1346785 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt CAS No. 5541-93-5

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt

Cat. No. B1346785
CAS RN: 5541-93-5
M. Wt: 233.99 g/mol
InChI Key: RJUFBDMHZGRGMA-UHFFFAOYSA-K
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Description

“2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt” is also known as trisodium phosphoenolpyruvate . It has a molecular formula of C3H2Na3O6P and a molecular weight of 233.99 g/mol . The compound is a derivative of phosphoenolpyruvate .


Molecular Structure Analysis

The compound has a linear formula of C3H2O6PNa3 . Its InChI string is InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 . The compound’s canonical SMILES string is C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] .


Physical And Chemical Properties Analysis

The compound is a powder that is soluble in water . It has a molecular weight of 233.99 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 1 .

Scientific Research Applications

Versatile Coordination Chemistry

Phosphonoformate, a derivative of 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt, has been identified as a structural mimic of the pyrophosphate anion, playing a crucial role in biochemistry for energy transfer and DNA or RNA growth. Its unique ability to selectively inhibit the pyrophosphate binding site on viral polymerases marks it as a potent antiviral medication. Despite its medical applications, the focus here is on its unexplored coordination behavior towards various metals, providing new insights into its potential in coordination chemistry and material science (Martens et al., 2019).

Protonophoric and Uncoupling Properties

Derivatives of quaternary phosphonium with proton-selective currents across bilayer lipid membranes demonstrate significant potential in mitochondrial uncoupling. This property, leading to accelerated respiration and decreased membrane potential, highlights the compound's application in bioenergetics and cellular metabolism research (Rokitskaya et al., 2019).

Material Science and Polymer Chemistry

The sodium salt of 2-Propenoic acid, 2-(phosphonooxy)-, has been utilized in the recovery of chitosan from aqueous acidic solutions, demonstrating its role in polymer chemistry. The efficiency of trisodium citrate as a salting-out agent underscores the compound's utility in biopolymer processing and material science applications (Dupuis & Lehoux, 2007).

Analytical Chemistry

In analytical chemistry, the trisodium salt form has been used in the determination of polyphenol compounds in wine samples, leveraging its interaction with specific analytical reagents. This application demonstrates its utility in enhancing analytical methodologies for food chemistry and quality control (Godoy-Navajas, Aguilar-Caballos, & Gómez-Hens, 2015).

Environmental Science

The phosphonate-rich organosilica hybrid material, incorporating the trisodium salt, has been developed for heavy metal uptake, showcasing its application in environmental science and pollution control. This material's high metal uptake capacity for ions like Cu2+, Pb2+, and Cd2+ at neutral pH values offers a promising avenue for water purification and heavy metal remediation (Daikopoulos et al., 2014).

properties

IUPAC Name

trisodium;2-phosphonatooxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUFBDMHZGRGMA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Na3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063948
Record name 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt

CAS RN

5541-93-5
Record name Trisodium phosphoenolpyruvate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-phosphonatoacrylate
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Record name TRISODIUM PHOSPHOENOLPYRUVATE
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